(+)-Frullanolide

CAS No.: 40776-40-7

Cat. No.: VC19621630

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40776-40-7 |

|---|---|

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | (3aR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |

| Standard InChI | InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13?,15?/m1/s1 |

| Standard InChI Key | PJPHIAMRKUNVSU-NUYPLMSZSA-N |

| Isomeric SMILES | CC1=C2C3[C@H](CCC2(CCC1)C)C(=C)C(=O)O3 |

| Canonical SMILES | CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

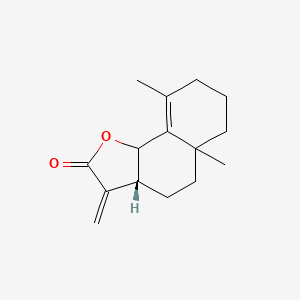

(+)-Frullanolide is a sesquiterpene lactone with the systematic IUPAC name (3aR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g]benzofuran-2-one . Its molecular formula, , corresponds to a molecular weight of 232.32 g/mol, as confirmed by PubChem . The compound’s stereochemistry is critical to its bioactivity, with the (+)-enantiomer exhibiting distinct interactions compared to its (-)-counterpart .

Table 1: Key Chemical Identifiers of (+)-Frullanolide

| Property | Value | Source |

|---|---|---|

| CAS Number | 40776-40-7 | |

| Molecular Formula | ||

| Molecular Weight | 232.32 g/mol | |

| IUPAC Name | (3aR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g]benzofuran-2-one | |

| SMILES | CC1=C2C3C@HC(=C)C(=O)O3 | |

| InChIKey | PJPHIAMRKUNVSU-NUYPLMSZSA-N |

Structural Features and Conformations

The compound’s bicyclic structure consists of a fused benzofuranone ring system with a methylidene group at position 3 and methyl substituents at positions 5a and 9. X-ray crystallography and NMR studies reveal that the lactone ring adopts a boat conformation, while the decalin system exhibits a trans-fused arrangement . The 3D conformation facilitates interactions with hydrophobic pockets in biological targets, such as calcium channels and inflammatory enzymes .

Natural Sources and Synthesis

Occurrence in Lichens and Plants

(+)-Frullanolide is predominantly isolated from liverworts of the genus Frullania, including Frullania tamarisci and Frullania dilatata, which grow on oak and beech trees . These lichens produce the compound as a secondary metabolite, likely as a defense mechanism against herbivores and pathogens .

Pharmacological Activities

Anti-Inflammatory and Immunomodulatory Effects

(+)-Frullanolide and its derivatives, such as 7-hydroxy frullanolide (7-HF), exhibit potent anti-inflammatory properties by modulating calcium signaling in immune cells. In murine models, 7-HF inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) and interleukin-6 (IL-6) production in macrophages by chelating intracellular calcium () . This effect is mediated through binding to transient receptor potential vanilloid 1 (TRPV1) and inositol trisphosphate receptors (IP3R), as demonstrated via molecular docking studies .

Table 2: Pharmacological Effects of (+)-Frullanolide Derivatives

Cardioprotective and Vasorelaxant Properties

In a rat model of isoproterenol-induced myocardial injury, 7-HF (10 mg/kg) reduced cardiac biomarkers such as troponin I (cTnI) and creatine kinase-MB (CK-MB) by >40%, comparable to verapamil . The compound’s cardioprotection is linked to nuclear factor erythroid 2-related factor 2 (Nrf2) activation, which enhances antioxidant defenses, and inhibition of inducible nitric oxide synthase (iNOS), reducing oxidative stress . Additionally, 7-HF induces vasorelaxation in aortic rings (EC = 12.5 μg/mL) by blocking extracellular influx and intracellular store release .

Toxicology and Adverse Effects

Contact Dermatitis

Occupational exposure to (+)-frullanolide-containing lichens (e.g., Frullania tamarisci) causes airborne allergic contact dermatitis in foresters and carpenters . Clinical manifestations include erythema, vesicles, and pruritus, with cross-reactivity observed in patients sensitive to other sesquiterpene lactones (e.g., parthenolide) .

Cytotoxicity and Dose Limitations

While 7-HF shows therapeutic potential at low doses (3–30 μM), higher concentrations (>100 μM) induce cytotoxicity in macrophages and T cells via calcium overload and mitochondrial dysfunction . This biphasic effect underscores the need for precise dosing in therapeutic applications.

Applications and Future Directions

Therapeutic Development

(+)-Frullanolide derivatives are promising candidates for:

-

Inflammatory bowel disease (IBD): 7-HF reduces colitis severity in dextran sulfate sodium (DSS)-treated mice by lowering serum IFN-γ and IL-6 .

-

Cardiovascular drugs: Vasorelaxant effects suggest utility in hypertension management .

Challenges and Research Gaps

Current limitations include poor aqueous solubility and oral bioavailability. Future studies should explore nanoparticle encapsulation and prodrug strategies to enhance pharmacokinetics. Additionally, clinical trials are needed to validate preclinical findings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume